molecular formula C22H22ClN5O4S B6488011 ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate CAS No. 887220-66-8

ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate

Cat. No.: B6488011
CAS No.: 887220-66-8
M. Wt: 488.0 g/mol
InChI Key: NOYTXWWGMLRNQD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22ClN5O4S and its molecular weight is 488.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.1081031 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound features a unique structure that integrates a piperazine ring with a triazole-thiazole moiety and a furan group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole-thiazole compounds exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, with some exhibiting MIC values as low as 2.50 µg/mL for broad-spectrum activity .
  • The compound's structure suggests potential inhibition of bacterial DNA gyrase, similar to known antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory activity of the compound has been evaluated through hemolysis assays and other in vitro methods. Key findings include:

  • HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , indicating significant protective effects against hemolytic agents .
  • The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.

Antioxidant Properties

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The compound has shown promising results in DPPH scavenging assays:

  • DPPH scavenging percentages reported between 84.16% and 90.52% , indicating strong radical scavenging capabilities .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented:

  • In vitro studies have indicated that certain derivatives can inhibit cancer cell lines such as HCT-116 and T47D , with IC50 values ranging from 6.2 µM to 43.4 µM .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle proteins.

Research Findings and Case Studies

Activity TypeAssay MethodResultsReference
AntimicrobialMIC against E. coliMIC = 9.80 µM
Anti-inflammatoryHRBC membrane stabilization86.70% - 99.25%
AntioxidantDPPH scavenging84.16% - 90.52%
AnticancerIC50 against HCT-116IC50 = 6.2 µM

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-5-7-15(23)8-6-14)18-20(29)28-21(33-18)24-19(25-28)16-4-3-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYTXWWGMLRNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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